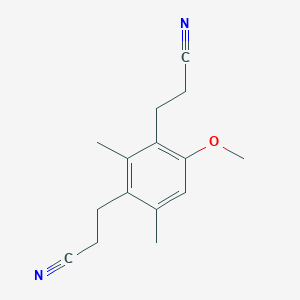
3,3'-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanenitrile is an organic compound characterized by its unique structure, which includes a methoxy group and dimethyl substitutions on a phenylene ring, along with two propanenitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-2,6-dimethylphenol.
Nitrile Introduction: The phenol is then subjected to a reaction with acrylonitrile in the presence of a base, such as potassium carbonate, to introduce the propanenitrile groups.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxy-2,6-dimethylbenzoic acid.
Reduction: Formation of 3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropylamine.
Substitution: Formation of 4-methoxy-2,6-dimethyl-1,3-phenylene derivatives with various substituents.
Scientific Research Applications
3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its nitrile groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxy and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropylamine: Similar structure but with amine groups instead of nitrile groups.
4-Methoxy-2,6-dimethylbenzoic acid: Similar aromatic core with a carboxylic acid group.
4-Methoxy-2,6-dimethylphenol: Precursor with a hydroxyl group instead of nitrile groups.
Uniqueness
3,3’-(4-Methoxy-2,6-dimethyl-1,3-phenylene)dipropanenitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for versatile modifications and interactions in various chemical and biological contexts.
Properties
CAS No. |
61808-07-9 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-[3-(2-cyanoethyl)-4-methoxy-2,6-dimethylphenyl]propanenitrile |
InChI |
InChI=1S/C15H18N2O/c1-11-10-15(18-3)14(7-5-9-17)12(2)13(11)6-4-8-16/h10H,4-7H2,1-3H3 |
InChI Key |
OFTRNIIDVISZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC#N)C)CCC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















